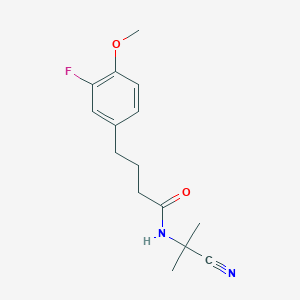

N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide

Description

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2,10-17)18-14(19)6-4-5-11-7-8-13(20-3)12(16)9-11/h7-9H,4-6H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFNIQYXAXZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)CCCC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide typically involves a multi-step process:

Formation of the Cyanopropyl Intermediate: The initial step involves the reaction of acetone cyanohydrin with a suitable base to form the cyanopropyl intermediate.

Coupling with Fluoro-methoxyphenyl Butanoic Acid: The intermediate is then coupled with 4-(3-fluoro-4-methoxyphenyl)butanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Biology: Used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Materials Science: Explored for its properties in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide exerts its effects involves:

Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Research Findings and Functional Insights

- Bioactivity and Stability: The 3-fluoro-4-methoxyphenyl group in the target compound may enhance metabolic resistance compared to NB’s nitroso group, which is prone to redox reactions . The cyano group could improve structural stability relative to the sulfonamido group in the CTPS1 inhibitor, which may undergo hydrolysis .

- Therapeutic Potential: Unlike flutolanil (a fungicide), the target compound’s butanamide structure and fluorine-methoxy substitution align more closely with kinase or enzyme inhibitors, as seen in CTPS1-targeting derivatives .

- Stereochemical Complexity : The 3-fluoro substitution avoids the isomerization challenges observed in fentanyl analogs (e.g., ortho/meta/para fluorophenyl isomers), simplifying synthesis and characterization .

Physicochemical Properties

- Lipophilicity : The fluorine and methoxy groups likely increase logP compared to NB (polar nitroso group) but reduce it relative to flutolanil’s trifluoromethyl group.

- Solubility: The cyano group may enhance aqueous solubility compared to the CTPS1 inhibitor’s chloropyridinyl substituent, which is highly hydrophobic .

Biological Activity

N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16FN3O

- Molecular Weight : 251.28 g/mol

- SMILES Notation : CC(C#N)C(=O)N(C)C1=CC(=C(C=C1)C(F)(O)C)OC

This compound features a butanamide backbone substituted with a cyano group and a fluoromethoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives tested against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14 | MDA-MB-231 | 19.9 | Caspase-dependent apoptosis |

| 15 | SH-SY5Y | 33.9 | Upregulation of BAX, caspase-3, caspase-9 |

| 7 | PANC-1 | 1.2 | Induction of intrinsic apoptotic pathway |

| 16 | MCF-10A | 15.7 | Modulation of Bcl-2 family proteins |

Case Studies

-

Study on Apoptosis Induction :

A study published in Pharmaceutical Research highlighted that compounds derived from the butanamide scaffold induced apoptosis in cancer cells through both caspase-dependent and independent pathways. The most active compounds were shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, indicating their potential as anticancer agents . -

Mechanistic Insights :

Further mechanistic studies revealed that the presence of the methoxy group significantly enhanced the anticancer activity of these compounds. The electron-donating nature of the methoxy group was found to improve binding affinity to target proteins involved in apoptosis regulation, thus enhancing cytotoxic effects against cancer cells .

Pharmacological Implications

The pharmacological implications of this compound extend beyond anticancer activity. Its structural features suggest potential applications in treating other diseases where modulation of apoptotic pathways is beneficial.

Potential Applications

- Cancer Therapy : Given its ability to induce apoptosis selectively in cancer cells, this compound could serve as a lead candidate for developing new anticancer therapies.

- Neuroprotective Effects : Preliminary data suggest that similar compounds may also exhibit neuroprotective properties, warranting further investigation into their role in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.